![molecular formula C27H37N4O6S2+ B13779045 4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)
4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For example, the use of 1,2-dichloroethane as a solvent and diarylphosphine oxide or dialkylphosphine oxide in a dry reactor can be part of the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction may yield amines.
Scientific Research Applications
4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Industry: Utilized in the development of smart sensors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial protein synthesis or interfere with cellular signaling pathways .
Properties
Molecular Formula |
C27H37N4O6S2+ |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H36N4O6S2/c1-3-31(4-2)21-7-5-19(6-8-21)26(20-11-13-27(14-12-20,15-16-28)25(30)18-29)23-10-9-22(38(32,33)34)17-24(23)39(35,36)37/h5-14,17,25H,3-4,15-16,18,28-30H2,1-2H3,(H,32,33,34)(H,35,36,37)/p+1 |
InChI Key |
XGTFVUZGZBLOBE-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])C(C[NH3+])[NH3+])C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
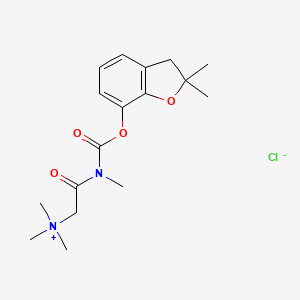
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
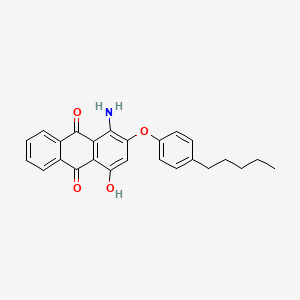
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
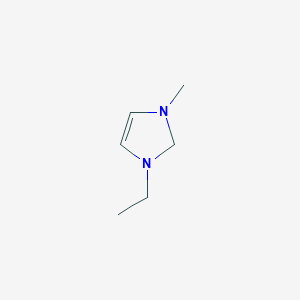
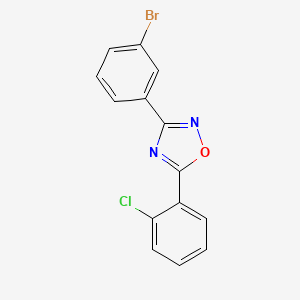
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
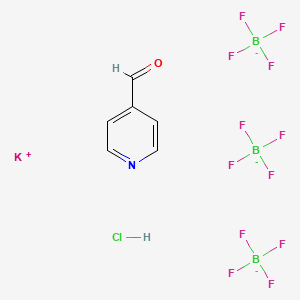
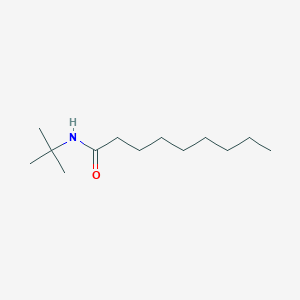
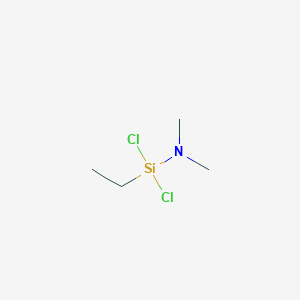
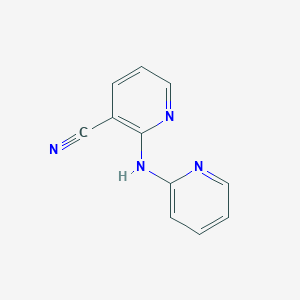
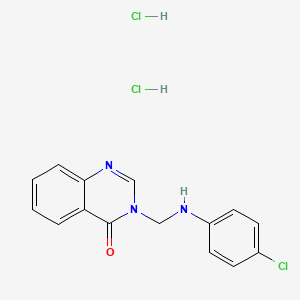
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
